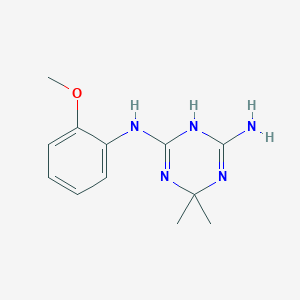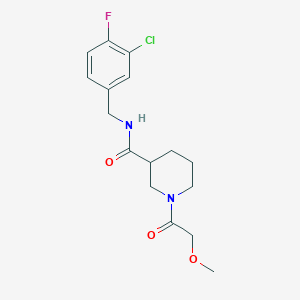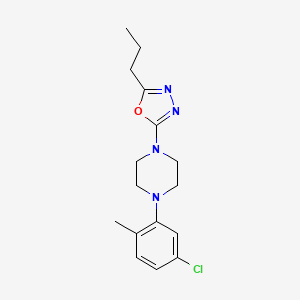![molecular formula C10H9ClN2O B5679030 4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5679030.png)
4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Heterocyclic compounds containing fused pyran rings, such as dihydropyrano[3,2-b]pyrans, are structurally related to pyrrol-2-ones and have been extensively studied for their medicinal applications. These compounds are recognized for their biological activities and are synthesized using various substrates like kojic acid, demonstrating the importance of heterocycles in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021).
Synthesis Analysis
The synthesis of heterocyclic compounds, including pyrrol-2-ones, often involves multicomponent reactions that allow for the construction of complex molecules from simpler precursors. For example, the use of hybrid catalysts has been highlighted for synthesizing pyranopyrimidine scaffolds, demonstrating the versatility and applicability of these methods in generating compounds with significant bioactivity (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
Diketopyrrolopyrroles, closely related to pyrrol-2-ones, are notable for their optical properties and have been the subject of numerous studies. These investigations reveal how the molecular structure of such compounds influences their reactivity and optical characteristics, underscoring the importance of structural analysis in understanding the function of heterocyclic compounds (Grzybowski & Gryko, 2015).
Chemical Reactions and Properties
Reactivity studies on compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones reveal the potential of these molecules as precursors for synthesizing a wide range of heterocyclic compounds. Such studies provide insights into the chemical reactions these compounds can undergo and their resultant properties, which is valuable for developing new materials and drugs (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of heterocyclic compounds are significantly influenced by their molecular structure. Research on compounds like pyrroles and pyridines, for instance, often focuses on their synthesis under microwave-induced conditions, which highlights the impact of synthetic methods on the physical properties of the resultant heterocycles (Banik, Kamboj, & Bajpai, 2023).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, such as their reactivity towards different reagents and conditions, are critical for their application in medicinal chemistry. For instance, the synthesis and structural properties of novel substituted thiazolidin-4-ones provide valuable information on the chemical behavior of these molecules, which can be extrapolated to understand related compounds like 4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one (Issac & Tierney, 1996).
Eigenschaften
IUPAC Name |
3-(4-chloroanilino)-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-1-3-8(4-2-7)13-9-5-10(14)12-6-9/h1-5,13H,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZSFVKNZWDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)N1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(cyclobutylcarbonyl)-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5678964.png)
![9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678971.png)
![2-{2-oxo-2-[2-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5678979.png)

![(4S)-N-ethyl-4-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5678987.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5678997.png)

![1-methyl-4-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5679016.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5679022.png)


![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5679066.png)